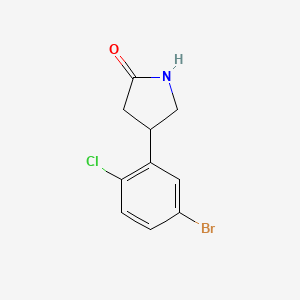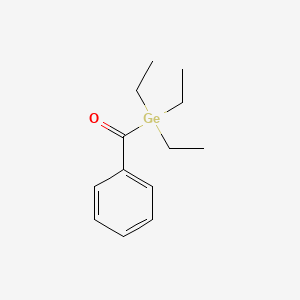
Germane, benzoyltriethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(triethylgermyl)methanone is an organogermanium compound with the molecular formula C13H20GeO This compound features a phenyl group attached to a triethylgermyl moiety via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl(triethylgermyl)methanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with triethylgermyl chloride in the presence of a suitable solvent, such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which subsequently reacts with the triethylgermyl chloride to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylboronic acid and triethylgermyl chloride. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of phenyl(triethylgermyl)methanone may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Germanium oxides and phenyl derivatives.
Reduction: Phenyl(triethylgermyl)methane.
Substitution: Various substituted phenyl(triethylgermyl)methanone derivatives.
Aplicaciones Científicas De Investigación
Phenyl(triethylgermyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of phenyl(triethylgermyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Phenyl(triethylgermyl)methanone can be compared with other organogermanium compounds, such as phenyl(trimethylgermyl)methanone and phenyl(triphenylgermyl)methanone These compounds share similar structural features but differ in the nature of the germanium-containing moiety
List of Similar Compounds
- Phenyl(trimethylgermyl)methanone
- Phenyl(triphenylgermyl)methanone
- Phenyl(dimethylgermyl)methanone
Propiedades
Número CAS |
13433-78-8 |
|---|---|
Fórmula molecular |
C13H20GeO |
Peso molecular |
264.93 g/mol |
Nombre IUPAC |
phenyl(triethylgermyl)methanone |
InChI |
InChI=1S/C13H20GeO/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clave InChI |
XABLEWSFDXCERP-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)
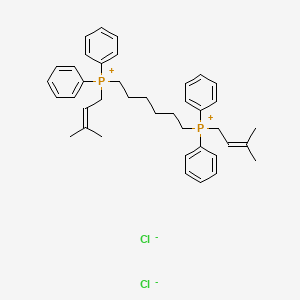
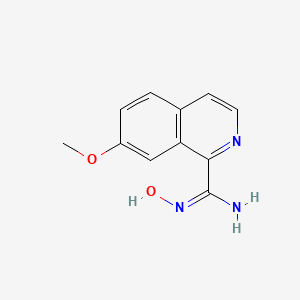



![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
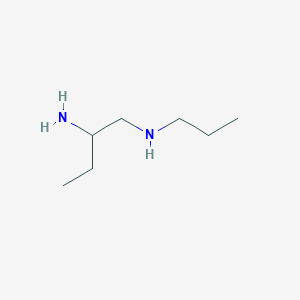
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)

![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)
